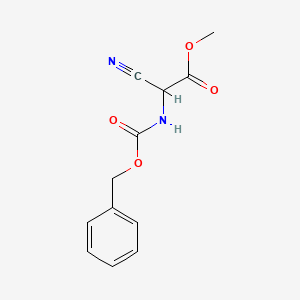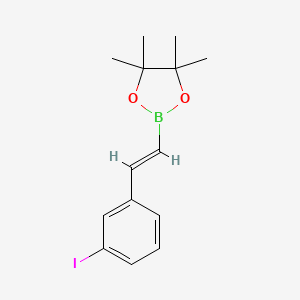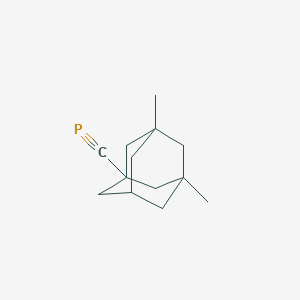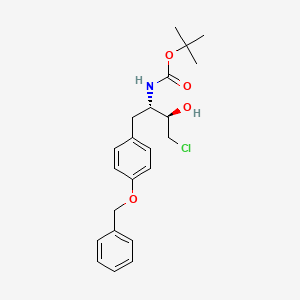
Methyl5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a transition metal-catalyzed reaction.
Introduction of Substituents: The bromine and chlorine substituents can be introduced through halogenation reactions. Bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, while chlorination can be done using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Esterification: The carboxylate group can be introduced through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
Methyl 5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand the biological activities of indazole derivatives, including their interactions with various biological targets.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are of interest in materials science and catalysis.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The exact molecular targets and pathways may vary depending on the specific application and derivative.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This compound has similar substitution patterns and exhibits anticancer and antiangiogenic activities.
Indole-3-acetic acid: Although structurally different, it shares the indole core and is known for its biological activities as a plant hormone.
Uniqueness
Methyl 5-bromo-6-chloro-3-methyl-1H-indazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8BrClN2O2 |
|---|---|
Molecular Weight |
303.54 g/mol |
IUPAC Name |
methyl 5-bromo-6-chloro-3-methyl-2H-indazole-4-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-4-7-6(14-13-4)3-5(12)9(11)8(7)10(15)16-2/h3H,1-2H3,(H,13,14) |
InChI Key |
WLIKGUHRTRUKNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C=C(C(=C2C(=O)OC)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)

![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)





![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)




